[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine
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Overview
Description
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which is known for enhancing the metabolic stability and lipophilicity of molecules, making it valuable in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds have been found to interact with various targets, including the nuclear receptor coactivator 1 and vitamin d3 receptor .
Mode of Action
Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They can participate in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The cyclopentyl ring is then formed through cyclization reactions, and the methanamine group is introduced via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanol
- [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]amine
- [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]carboxylic acid
Uniqueness
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine is unique due to the presence of both the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methanamine group provides a site for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-5(3-6)4-11/h5-6H,1-4,11H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHTRCWTGSFSC-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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